molecular formula C26H34N12O8S B5141751 N-[2-(diaminomethylideneamino)ethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide;sulfuric acid

N-[2-(diaminomethylideneamino)ethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide;sulfuric acid

Cat. No.: B5141751
M. Wt: 674.7 g/mol
InChI Key: XSYVVRZNZLOKPI-UHFFFAOYSA-N
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Description

N-[2-(diaminomethylideneamino)ethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide;sulfuric acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phthalazinone moiety and a guanidine group, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diaminomethylideneamino)ethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide typically involves multiple steps:

    Formation of the Phthalazinone Core: The initial step involves the synthesis of the phthalazinone core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Guanidine Group: The guanidine group is introduced via a reaction with cyanamide or other guanidylating agents.

    Coupling Reaction: The final step involves coupling the phthalazinone core with the guanidine derivative under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diaminomethylideneamino)ethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the phthalazinone moiety to a phthalazine derivative.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled temperatures and pH conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N-[2-(diaminomethylideneamino)ethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving abnormal cell proliferation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(diaminomethylideneamino)ethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)ethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide
  • N-[2-(methylamino)ethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide

Uniqueness

N-[2-(diaminomethylideneamino)ethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide is unique due to its guanidine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[2-(diaminomethylideneamino)ethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H16N6O2.H2O4S/c2*14-13(15)17-6-5-16-11(20)7-10-8-3-1-2-4-9(8)12(21)19-18-10;1-5(2,3)4/h2*1-4H,5-7H2,(H,16,20)(H,19,21)(H4,14,15,17);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYVVRZNZLOKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NCCN=C(N)N.C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NCCN=C(N)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N12O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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